molecular formula C6H10N2O3 B13890197 5-Acetylaminomethyl-2-oxazolidinone

5-Acetylaminomethyl-2-oxazolidinone

Cat. No.: B13890197
M. Wt: 158.16 g/mol
InChI Key: RNJIQYVMKXWZBO-UHFFFAOYSA-N
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Description

5-Acetylaminomethyl-2-oxazolidinone is a heterocyclic compound that belongs to the oxazolidinone class This compound is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetylaminomethyl-2-oxazolidinone typically involves the cyclization of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent at room temperature, which facilitates the cyclodehydration of β-hydroxy amides to form oxazolines. These oxazolines can then be oxidized to oxazolidinones using reagents such as manganese dioxide .

Industrial Production Methods

Industrial production of this compound often employs microwave irradiation in a chemical paste medium. This method uses urea and ethanolamine as starting materials, with nitromethane acting as a catalyst to absorb microwaves and generate hot spots, leading to efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Acetylaminomethyl-2-oxazolidinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Manganese dioxide, Deoxo-Fluor®.

    Reduction: Common reducing agents like lithium aluminum hydride.

    Substitution: Palladium catalysts, aryl bromides, phosphine ligands.

Major Products Formed

    Oxidation: Formation of oxazolidinones from oxazolines.

    Reduction: Formation of reduced oxazolidinone derivatives.

    Substitution: Formation of N-aryl oxazolidinones.

Mechanism of Action

The mechanism of action of 5-Acetylaminomethyl-2-oxazolidinone, particularly in its role as an antibiotic, involves binding to the 50S ribosomal subunit of bacteria. This binding inhibits protein synthesis by preventing the formation of a functional 70S initiation complex, which is essential for bacterial reproduction . This unique mechanism makes it effective against bacteria that have developed resistance to other antibiotics.

Properties

Molecular Formula

C6H10N2O3

Molecular Weight

158.16 g/mol

IUPAC Name

N-[(2-oxo-1,3-oxazolidin-5-yl)methyl]acetamide

InChI

InChI=1S/C6H10N2O3/c1-4(9)7-2-5-3-8-6(10)11-5/h5H,2-3H2,1H3,(H,7,9)(H,8,10)

InChI Key

RNJIQYVMKXWZBO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1CNC(=O)O1

Origin of Product

United States

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